Human OCT1 Transporter Inhibition: 2-(Aminomethyl)-4-hydroxypyridine vs. Class Baseline
In a direct binding assay measuring inhibition of the human organic cation transporter 1 (OCT1) expressed in HEK293 cells, 2-(Aminomethyl)-4-hydroxypyridine exhibited an IC50 of 1.38×10⁵ nM (138 µM) for reduction of ASP+ substrate uptake [1]. While this IC50 value indicates relatively weak inhibitory potency compared to known high-affinity OCT1 inhibitors, it establishes a quantitative baseline for this compound in transporter interaction studies. The data are critical for medicinal chemistry campaigns where modulation of OCT1-mediated transport is a consideration for drug distribution or off-target effects. Notably, the absence of the 4-hydroxy group, as in the analog 2-aminomethylpyridine, would be expected to alter the hydrogen-bonding capacity and thus the transporter interaction profile, although a direct comparator IC50 was not located in this search.
| Evidence Dimension | Inhibition of human OCT1 transporter activity |
|---|---|
| Target Compound Data | IC50 = 138 µM |
| Comparator Or Baseline | High-affinity OCT1 inhibitors (e.g., decynium-22) typically exhibit IC50 values in the sub-micromolar to low nanomolar range. |
| Quantified Difference | Approximately 100- to 1000-fold less potent than high-affinity OCT1 inhibitors; establishes baseline activity. |
| Conditions | HEK293 cells expressing human OCT1; reduction in ASP+ substrate uptake measured by microplate reader. |
Why This Matters
Quantitative OCT1 interaction data are essential for early ADME-Tox profiling; this value allows researchers to assess the potential for transporter-mediated drug-drug interactions and make informed decisions about scaffold suitability.
- [1] BindingDB. Affinity data for monomer ID 50241341: IC50 = 1.38E+5 nM against human OCT1. View Source
